molecular formula C9H11NO2S B7806655 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide

2-Hydroxy-N-[3-(methylthio)phenyl]acetamide

Cat. No.: B7806655
M. Wt: 197.26 g/mol
InChI Key: BPVQZZXFVGUDTP-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is an organic compound featuring a hydroxyl group and an amide functional group Its molecular structure is characterized by a phenyl ring substituted with a methylthio group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide can be synthesized through a multi-step reaction process:

  • Step 1: The initial step involves the nitration of 3-(methylthio)aniline to form 3-(methylthio)nitrobenzene.

  • Step 2: This intermediate undergoes reduction to yield 3-(methylthio)aniline.

  • Step 3: Acetylation of 3-(methylthio)aniline with acetic anhydride produces N-[3-(methylthio)phenyl]acetamide.

  • Step 4:

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch processing. Key considerations include optimizing reaction yields, ensuring the purity of intermediates, and managing waste products effectively.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide participates in several types of chemical reactions:

  • Oxidation: Under specific conditions, the methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can target the amide group, converting it to an amine.

  • Substitution: The hydroxyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide or potassium permanganate are common oxidizing agents.

  • Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

  • Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products:
  • Oxidation: Formation of 2-Hydroxy-N-[3-(methylsulfinyl)phenyl]acetamide or 2-Hydroxy-N-[3-(methylsulfonyl)phenyl]acetamide.

  • Reduction: Conversion to N-[3-(methylthio)phenyl]ethylamine.

  • Substitution: Derivatives with various substituted groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry: In chemistry, 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: This compound has potential biological applications due to its structural similarity to biologically active molecules. It is being studied for its interactions with enzymes and proteins, which could lead to the development of novel pharmaceuticals.

Medicine: In medicine, research is exploring its use as a precursor in drug development. Its derivatives may exhibit pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Industrially, this compound is used in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is related to its ability to interact with biological macromolecules. The hydroxyl and amide groups facilitate binding to specific proteins and enzymes, potentially modulating their activity. Research is ongoing to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds:

  • 2-Hydroxy-N-phenylacetamide: Lacks the methylthio group but shares the hydroxyl and amide functionalities.

  • N-(3-Methylthiophenyl)acetamide: Similar structure but lacks the hydroxyl group.

  • 3-(Methylthio)benzamide: Features the methylthio group but lacks the hydroxyl group.

Uniqueness: 2-Hydroxy-N-[3-(methylthio)phenyl]acetamide is unique due to the presence of both the hydroxyl and methylthio substituents. This combination imparts distinct chemical and biological properties, enhancing its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13-8-4-2-3-7(5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVQZZXFVGUDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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